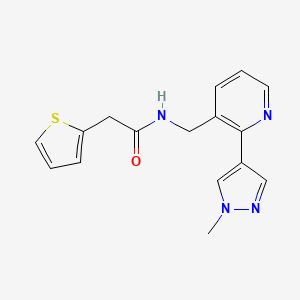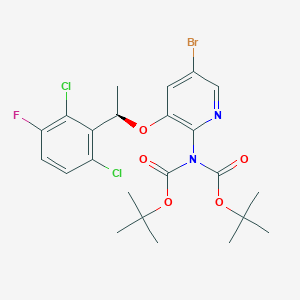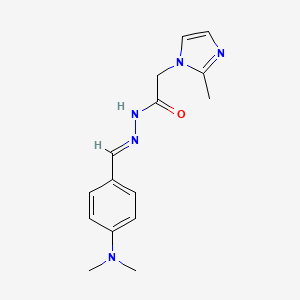![molecular formula C14H21N5O2 B2490299 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1171085-25-8](/img/structure/B2490299.png)
2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide" belongs to the class of pyrazolopyridazin derivatives, which are of significant interest in the chemical and pharmaceutical fields due to their diverse biological activities and potential as drug molecules. These compounds are characterized by their fused heterocyclic structure, which imparts unique chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazolopyridazin derivatives typically involves the coupling reaction of suitable precursors, such as N-iodoimidazo[1,2-a]pyridinyl acetamides with urea derivatives, to form the desired compound. These reactions are often followed by crystallization from solvent evaporation at room temperature (Chen et al., 2021). The synthesis process is carefully designed to introduce specific substituents at desired positions on the core structure, influencing the compound's physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of pyrazolopyridazin derivatives is confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, FT-IR, and single-crystal X-ray diffraction studies. These techniques provide detailed information on the compound's structure, including the arrangement of atoms and the presence of specific functional groups. Additionally, theoretical calculations, such as density functional theory (DFT), are utilized to optimize the molecular structure and predict its stability and reactivity (Chen et al., 2021).
Chemical Reactions and Properties
Pyrazolopyridazin derivatives participate in various chemical reactions, including hydrogen bonding, π-π stacking, and Van der Waals interactions, contributing to the compound's stability and reactivity. These interactions are crucial for the compound's biological activity, as they can influence its binding affinity to biological targets (Chen et al., 2021).
科学的研究の応用
Chemical Properties and Environmental Impact
Environmental Presence and Toxicity Synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol and 2,4-di-tert-butyl-phenol, which share structural similarities with the compound , have been observed in various environmental matrices. Their presence has been noted in indoor dust, outdoor air particulates, sea sediment, and river water. Studies indicate that these compounds, along with their transformation products, have been found in human tissues such as fat, serum, urine, breast milk, and fingernails. The toxicity studies of these compounds suggest potential hepatic toxicity, endocrine disrupting effects, and carcinogenic properties. This highlights the need for environmental and human health risk assessments of similar compounds (Liu & Mabury, 2020).
Biological and Medicinal Applications
Heterocyclic Compounds in Drug Discovery The pyrazolo[3,4-d]pyridazin moiety, a crucial part of the compound's structure, is recognized as a significant pharmacophore due to its role in numerous biologically active compounds. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. This highlights the compound's potential in medicinal chemistry and drug discovery (Dar & Shamsuzzaman, 2015).
Synthesis and Pharmacological Aspects
Synthesis and Applications in Medicinal Chemistry The pyrazolo[1,5-a]pyrimidine scaffold, part of the compound's structure, is highly regarded in drug discovery. It has shown a broad range of medicinal properties, such as acting as anticancer agents, CNS agents, anti-infectious agents, anti-inflammatory agents, CRF1 antagonists, and radio diagnostics. The synthesis of these compounds and their structure-activity relationships are crucial in developing potential drug candidates. This underlines the compound's relevance in the synthesis of new drugs and therapeutic agents (Cherukupalli et al., 2017).
作用機序
Target of Action
The primary target of this compound is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) . RIPK1 is a crucial regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits favorable RIPK1 kinase inhibition activity, with an IC50 value of 59.8 nM, indicating a high RIPK1 binding affinity . This compound efficiently blocks TNFα-induced necroptosis in both human and murine cells .
Biochemical Pathways
The compound inhibits the RIPK1/RIPK3/MLKL pathway , which is a key part of the necroptosis signaling pathway . By blocking this pathway, the compound can prevent the process of necroptosis, a form of programmed cell death .
Pharmacokinetics
In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 min, respectively . The compound displayed acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the efficient blocking of TNFα-induced necroptosis in cells . This can protect cells from programmed death and potentially alleviate symptoms of inflammatory diseases .
特性
IUPAC Name |
2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-8(2)11-9-6-16-19(14(3,4)5)12(9)13(21)18(17-11)7-10(15)20/h6,8H,7H2,1-5H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZDSJLZQJQBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)
![[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2490217.png)

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2490221.png)
![2-(4-chlorophenyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2490222.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)


![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate](/img/structure/B2490229.png)
![1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one](/img/structure/B2490231.png)



![(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile](/img/structure/B2490239.png)